Methyl 3-(aminomethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

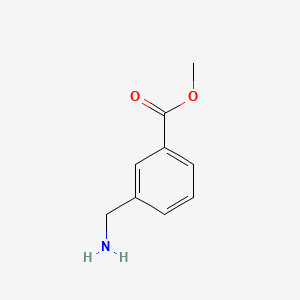

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(aminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBKDJSKHXGOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383448 | |

| Record name | Methyl 3-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93071-65-9 | |

| Record name | Methyl 3-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-(aminomethyl)benzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 3-(aminomethyl)benzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a primary amine and a methyl ester on a benzene ring, provides a valuable scaffold for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications in pharmaceutical research and development.

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. This compound serves as a key building block, offering two distinct reactive sites for chemical modification. The primary amine at the benzylic position and the methyl ester at the meta-position allow for orthogonal chemical transformations, enabling the construction of diverse molecular architectures. This guide aims to provide researchers and drug development professionals with a thorough understanding of this compound's fundamental characteristics and practical utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for its effective use in synthesis and formulation. The properties of this compound and its commonly used hydrochloride salt are summarized below.

Table 1: Physical and Chemical Properties

| Property | This compound | This compound HCl |

| Molecular Formula | C₉H₁₁NO₂[1] | C₉H₁₂ClNO₂[2] |

| Molecular Weight | 165.19 g/mol [1] | 201.65 g/mol [2] |

| CAS Number | 93071-65-9[1] | 17841-68-8[2] |

| Appearance | Colorless to pale yellow liquid | White powder[3] |

| Melting Point | 37-39 °C[4] | 177-179 °C[5] |

| Boiling Point | 280 °C[4] | Not available |

| Density | 1.121 g/cm³[4] | Not available |

| pKa (Predicted) | 8.76 ± 0.10[4] | Not applicable |

| Solubility | Slightly soluble in water. Soluble in deuterated chloroform.[6][7] | The hydrochloride salt form enhances solubility and stability.[3] |

| Storage | 2-8°C[4] | Inert atmosphere, 2-8°C[8] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. Below are the characteristic spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl ester protons. The aromatic protons will appear as a complex multiplet in the range of 7.2-8.0 ppm. The benzylic protons (CH₂) adjacent to the amine will typically be a singlet around 3.8-4.0 ppm, and the methyl ester protons (CH₃) will be a singlet around 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 167 ppm), the aromatic carbons (in the range of 125-135 ppm), the benzylic carbon (around 45 ppm), and the methyl ester carbon (around 52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. Key peaks include:

-

N-H stretch: A broad peak in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

-

C=O stretch: A strong, sharp peak around 1720 cm⁻¹ for the ester carbonyl group.

-

C-N stretch: A peak in the region of 1200-1350 cm⁻¹.

-

Aromatic C-H stretch: Peaks typically observed above 3000 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 165. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 134, and the loss of the aminomethyl group (-CH₂NH₂) to give a fragment at m/z = 135.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the aminomethyl group and the methyl benzoate moiety.

Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group is nucleophilic and can participate in a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then undergo various substitution reactions.

Reactivity of the Methyl Benzoate Group

The methyl benzoate group can undergo reactions at both the aromatic ring and the ester functionality.

-

Electrophilic Aromatic Substitution: The ester group is a deactivating, meta-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation will primarily occur at the positions meta to the ester group.

-

Nucleophilic Acyl Substitution: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols or be converted to an amide by reaction with an amine at elevated temperatures.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitrile precursor. A representative experimental protocol is provided below.

Experimental Protocol: Synthesis via Reduction of Methyl 3-cyanobenzoate

This two-step synthesis starts from the commercially available methyl 3-(bromomethyl)benzoate.

Step 1: Synthesis of Methyl 3-cyanobenzoate

-

Materials:

-

Methyl 3-(bromomethyl)benzoate (1.0 eq)

-

Potassium cyanide (1.2 eq)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of Methyl 3-(bromomethyl)benzoate in DMF, add potassium cyanide.

-

Heat the reaction mixture to 40-45°C and stir for 45 minutes.[9]

-

Continue stirring at room temperature for 18 hours.[9]

-

If the reaction is not complete (monitored by TLC or LC-MS), an additional portion of potassium cyanide can be added and the mixture heated again.[9]

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate.[9]

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield Methyl 3-cyanobenzoate.[9]

-

Step 2: Reduction of Methyl 3-cyanobenzoate to this compound

-

Materials:

-

Methyl 3-cyanobenzoate (1.0 eq)

-

10% Palladium on carbon (Pd/C) (catalytic amount)

-

Methanol

-

Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve Methyl 3-cyanobenzoate in a mixture of methanol and THF.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 4 hours.[10]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by chromatography if necessary.

-

Applications in Drug Development

This compound is a valuable starting material for the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature allows for its incorporation into diverse molecular scaffolds.

-

Scaffold for Library Synthesis: The orthogonal reactivity of the amine and ester groups makes it an ideal building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

-

Synthesis of Bioactive Molecules: The aminomethylbenzoate core is found in a range of compounds with diverse biological activities, including enzyme inhibitors and receptor modulators. The hydrochloride salt form is often preferred in pharmaceutical applications due to its enhanced solubility and stability.[3]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to store the compound in a cool, dry place.[6] The hydrochloride salt is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Conclusion

This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it an attractive starting material for the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its key characteristics to aid researchers in its effective utilization.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved January 7, 2026, from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Benzoic acid, 3-amino-, methyl ester. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 3-amino-, methyl ester. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 7, 2026, from [Link]

-

ACS Publications. (2021, April 6). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Bioconjugate Chemistry. Retrieved January 7, 2026, from [Link]

-

SpectraBase. (n.d.). Methyl 3-aminobenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

-

PubChem. (n.d.). This compound Hydrochloride. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

ACS Publications. (2009, January 22). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. The Journal of Physical Chemistry A. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. Retrieved January 7, 2026, from [Link]

-

Patsnap. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved January 7, 2026, from [Link]

-

Chemistry Stack Exchange. (2022, August 23). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?. Retrieved January 7, 2026, from [Link]

-

FooDB. (n.d.). Showing Compound Methyl benzoate (FDB012198). Retrieved January 7, 2026, from [Link]

-

PubMed Central. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound | C9H11NO2 | CID 2794826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride | C9H12ClNO2 | CID 2794825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl3-(aminomethyl)benzoate CAS#: 93071-65-9 [amp.chemicalbook.com]

- 5. This compound hydrochloride | 17841-68-8 [chemicalbook.com]

- 6. Methyl 3-aminobenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. METHYL 3-AMINOBENZOATE | 4518-10-9 [chemicalbook.com]

- 8. This compound hydrochloride | 17841-68-8 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. 3-AMINO-5-CYANO-BENZOIC ACID METHYL ESTER | 199536-01-1 [chemicalbook.com]

Methyl 3-(aminomethyl)benzoate: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

Methyl 3-(aminomethyl)benzoate is a versatile bifunctional molecule that is gaining significant traction as a key building block in modern medicinal chemistry and drug development. Its structure, incorporating a primary amine and a methyl ester on a benzene ring, offers synthetic chemists a valuable scaffold for creating diverse and complex molecular architectures. The strategic placement of the aminomethyl and methoxycarbonyl groups in a meta-relationship provides a unique geometric and electronic profile, making it an attractive starting material for the synthesis of targeted therapeutics. This guide provides an in-depth analysis of the structural information, physicochemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in the pharmaceutical industry.

Structural Information and Physicochemical Properties

A thorough understanding of the fundamental structural and physical characteristics of a molecule is paramount for its effective utilization in synthesis and drug design. This section details the key identifiers and properties of this compound and its commonly used hydrochloride salt.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a central benzene ring substituted with a methyl ester group at position 1 and an aminomethyl group at position 3.

Caption: Chemical structure of this compound.

The key identifiers for this compound and its hydrochloride salt are summarized in the table below for easy reference.

| Identifier | This compound | This compound HCl |

| IUPAC Name | This compound[1] | This compound;hydrochloride[2] |

| CAS Number | 93071-65-9[1] | 17841-68-8[2] |

| Molecular Formula | C₉H₁₁NO₂[1] | C₉H₁₂ClNO₂[2] |

| Molecular Weight | 165.19 g/mol [1] | 201.65 g/mol [2][3] |

| SMILES String | COC(=O)C1=CC=CC(=C1)CN[1] | COC(=O)C1=CC=CC(=C1)CN.Cl[2] |

| InChI Key | OWBKDJSKHXGOJY-UHFFFAOYSA-N[1] | UOWRPTFJISFGPI-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

| Property | This compound | This compound HCl |

| Physical Form | White to yellow crystal powder[4] or colorless to pale yellow liquid | Solid[3][5] |

| Melting Point | 37-39 °C | Not explicitly stated, but expected to be higher than the free base. |

| Boiling Point | 280 °C | Not applicable (decomposes) |

| Solubility | Soluble in common organic solvents. | Soluble in water and polar protic solvents. |

| pKa | 8.76 ± 0.10 (Predicted) | Not applicable. |

| Storage | Store in a dark place, inert atmosphere, in a freezer under -20°C.[6] | Inert atmosphere, 2-8°C.[5] |

Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and the need to control specific impurities. A common and efficient method involves the reduction of a precursor containing a nitro or cyano group at the benzylic position.

Synthetic Workflow: Reduction of Methyl 3-cyanobenzoate

A robust and widely applicable method for the synthesis of this compound is the catalytic hydrogenation of methyl 3-cyanobenzoate. This method is often preferred due to its high yield and clean reaction profile.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the reduction of methyl 3-cyanobenzoate.

Materials:

-

Methyl 3-cyanobenzoate

-

Palladium on carbon (10% Pd/C)

-

Methanol (anhydrous)

-

Hydrogen gas (H₂)

-

Celite® or a similar filter aid

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Parr hydrogenator or a similar high-pressure reaction vessel

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Vessel Preparation: Ensure the high-pressure reaction vessel is clean, dry, and has been leak-tested.

-

Charging the Reactor: In a round-bottom flask, dissolve methyl 3-cyanobenzoate (1.0 eq) in anhydrous methanol. Under an inert atmosphere, carefully add 10% Palladium on carbon (typically 1-5 mol%).

-

Transfer to Reactor: Transfer the slurry to the high-pressure reaction vessel. Rinse the flask with additional methanol to ensure complete transfer.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas several times to remove any air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as TLC or GC-MS by periodically taking samples. The reaction is typically complete within 4-24 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas from the reactor and purge with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to recover any adsorbed product.

-

Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Self-Validating System: The successful synthesis can be confirmed by spectroscopic analysis. The disappearance of the nitrile peak (around 2230 cm⁻¹) in the IR spectrum and the appearance of N-H stretching bands (around 3300-3400 cm⁻¹) are indicative of the conversion. ¹H NMR spectroscopy should show the disappearance of the aromatic proton signals characteristic of the starting material and the appearance of a new singlet for the aminomethyl protons (around 3.8-4.0 ppm).

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of pharmaceutical agents. The primary amine serves as a versatile handle for the introduction of various functional groups through reactions such as acylation, alkylation, and reductive amination. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.

Structurally related aminobenzoate derivatives have been utilized in the development of inhibitors for enzymes such as malate dehydrogenase (MDH), which is a critical enzyme in cellular metabolism and a potential target for cancer therapy.[7] The aminophenoxy benzoate scaffold, which shares similarities with this compound, is a common feature in many kinase inhibitors.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its hydrochloride salt. The hydrochloride salt is known to cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

Hazard Statements (for Hydrochloride Salt):

Precautionary Statements (for Hydrochloride Salt):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of this compound hydrochloride would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons adjacent to the nitrogen, and the methyl ester protons.

-

¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the methyl carbon.

-

FT-IR: The infrared spectrum would show characteristic absorption bands for the N-H stretches of the ammonium group, the C=O stretch of the ester, and C-H and C=C stretches of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the protonated molecule.

Researchers can obtain detailed spectroscopic data from commercial suppliers upon request or by performing their own analyses.

Conclusion

This compound is a fundamentally important building block for drug discovery and development. Its versatile structure allows for the creation of a wide array of derivatives with potential therapeutic applications. This guide has provided a comprehensive overview of its structural information, physicochemical properties, a detailed synthetic protocol, and its applications, equipping researchers with the necessary knowledge to effectively utilize this compound in their research endeavors. As the demand for novel and targeted therapeutics continues to grow, the importance of versatile scaffolds like this compound in the synthetic chemist's toolbox will undoubtedly increase.

References

-

PubChem. This compound Hydrochloride. [Link]

-

PubChem. This compound. [Link]

-

LookChem. This compound CAS NO.93071-65-9. [Link]

-

Arctom. CAS NO. 93071-65-9 | this compound. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 3. This compound hydrochloride(17841-68-8) 1H NMR [m.chemicalbook.com]

- 4. 93071-65-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C9H11NO2 | CID 2794826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl 3-(aminomethyl)benzoate

Introduction: The Significance of Methyl 3-(aminomethyl)benzoate in Modern Drug Discovery

This compound is a key building block in the synthesis of a wide array of pharmacologically active molecules. Its bifunctional nature, possessing both a primary amine and a methyl ester, allows for versatile chemical modifications, making it an invaluable intermediate for medicinal chemists and drug development professionals. The strategic positioning of the aminomethyl and methoxycarbonyl groups in a meta-relationship on the benzene ring provides a unique structural motif that is integral to the efficacy of numerous therapeutic agents. This guide provides a comprehensive overview of the primary synthetic routes to this important compound, offering insights into the chemical principles, experimental considerations, and comparative analysis of each pathway.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. This guide will focus on three principal strategies:

-

Multi-step Synthesis from m-Toluic Acid: A versatile and scalable route that proceeds through a key nitrile intermediate.

-

Direct Esterification of 3-Aminobenzoic Acid: A more direct, though potentially lower-yielding, approach.

-

Alternative Approaches via Rearrangement Reactions: Conceptual pathways involving the Hofmann and Curtius rearrangements, offering alternative disconnections for the introduction of the amine functionality.

Caption: Overview of the primary synthetic strategies for this compound.

Pathway 1: Multi-step Synthesis from m-Toluic Acid

This pathway is a robust and highly adaptable method for the large-scale production of this compound. It involves a sequence of reliable and well-understood chemical transformations.

Caption: Step-wise workflow for the synthesis of this compound from m-Toluic Acid.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of m-Toluoyl Chloride

-

Principle: The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which facilitates the subsequent esterification. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of the Vilsmeier reagent.

-

Procedure: To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add m-toluic acid (1.0 eq). Add thionyl chloride (1.5 eq) dropwise at room temperature, followed by a catalytic amount of DMF. The reaction mixture is then heated to reflux (approximately 80-90°C) for 2-3 hours or until the evolution of HCl and SO₂ gas ceases.[1] The excess thionyl chloride is removed by distillation under reduced pressure to afford crude m-toluoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of Methyl m-toluate

-

Principle: The highly reactive m-toluoyl chloride readily undergoes nucleophilic acyl substitution with methanol to form the corresponding methyl ester.

-

Procedure: The crude m-toluoyl chloride (1.0 eq) is dissolved in an inert solvent like dichloromethane (DCM) and cooled in an ice bath. Methanol (1.2 eq) is added dropwise to the solution. The reaction is typically stirred at room temperature for 1-2 hours. The reaction mixture is then washed with water and a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and HCl. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl m-toluate.

Step 3: Synthesis of Methyl 3-(bromomethyl)benzoate

-

Principle: A free-radical bromination of the benzylic methyl group is achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Procedure: Methyl m-toluate (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN are dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane. The mixture is heated to reflux for 3-4 hours. The reaction is monitored by TLC for the disappearance of the starting material. After cooling, the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product can be purified by column chromatography on silica gel.

Step 4: Synthesis of Methyl 3-(cyanomethyl)benzoate

-

Principle: A nucleophilic substitution reaction where the bromide is displaced by a cyanide ion to form the corresponding nitrile.

-

Procedure: Methyl 3-(bromomethyl)benzoate (1.0 eq) is dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Sodium cyanide (1.2 eq) is added, and the mixture is heated to 40-50°C for several hours.[2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Step 5: Synthesis of this compound

-

Principle: The nitrile group is reduced to a primary amine. This can be achieved through catalytic hydrogenation or by using chemical reducing agents.

-

Catalytic Hydrogenation: Methyl 3-(cyanomethyl)benzoate is dissolved in a suitable solvent (e.g., methanol or ethanol) containing a catalyst such as Raney Nickel or Palladium on carbon (Pd/C). The mixture is then subjected to a hydrogen atmosphere (typically 50-100 psi) in a hydrogenation apparatus and stirred until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the desired product. The addition of ammonia can help to minimize the formation of secondary amine byproducts.[3]

-

Chemical Reduction: Alternatively, strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) can be used.[4][5] The nitrile is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) and the LiAlH₄ is added portion-wise at 0°C. The reaction is then typically stirred at room temperature or refluxed to completion. A careful aqueous work-up is required to quench the excess hydride and hydrolyze the aluminum salts.

Pathway 2: Direct Esterification of 3-Aminobenzoic Acid

This pathway offers a more direct route to the target molecule, starting from the readily available 3-aminobenzoic acid. The primary transformation is a Fischer esterification.

Caption: Direct esterification of 3-Aminobenzoic Acid to Methyl 3-aminobenzoate.

Step-by-Step Experimental Protocol:

-

Principle: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7][8][9] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used, and a strong acid catalyst, such as sulfuric acid or thionyl chloride, is employed.[4][10][11]

-

Procedure: 3-Aminobenzoic acid (1.0 eq) is suspended in a large excess of methanol in a round-bottom flask.[10] The mixture is cooled in an ice bath, and concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) is added slowly with stirring.[7][10] The reaction mixture is then heated to reflux for 12-24 hours.[10][11] The progress of the reaction can be monitored by TLC. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.[10][11] The precipitated product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.[12]

Alternative Strategies: Hofmann and Curtius Rearrangements

While less common for the synthesis of this compound, the Hofmann and Curtius rearrangements represent powerful methods for the conversion of carboxylic acid derivatives to amines with the loss of one carbon atom. These routes are conceptually important and can be advantageous in certain synthetic contexts.

Conceptual Pathway via Hofmann Rearrangement

This pathway would start from 3-carboxybenzamide, which would be esterified and then subjected to the Hofmann rearrangement.

Caption: Conceptual pathway for the synthesis of this compound via Hofmann Rearrangement.

-

Principle: The Hofmann rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the primary amine.[13][14]

-

Conceptual Protocol:

-

Esterification: 3-Carboxybenzamide would first be esterified to 3-methoxycarbonylbenzamide using standard methods (e.g., Fischer esterification).

-

Hofmann Rearrangement: The resulting amide would be treated with a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) or sodium hypochlorite (household bleach) and heated.[15][16] This would induce the rearrangement to methyl 3-isocyanatobenzoate.

-

Hydrolysis: The isocyanate intermediate would be hydrolyzed in situ under the aqueous basic conditions to a carbamic acid, which would spontaneously decarboxylate to yield this compound.

-

Conceptual Pathway via Curtius Rearrangement

This pathway would begin with 3-carboxybenzoic acid, which would be converted to an acyl azide, followed by the Curtius rearrangement.

Caption: Conceptual pathway for the synthesis of this compound via Curtius Rearrangement.

-

Principle: The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to the corresponding amine.[5][17][18][19][20]

-

Conceptual Protocol:

-

Ester and Acyl Chloride Formation: 3-Carboxybenzoic acid would be mono-esterified to 3-methoxycarbonylbenzoic acid. This would then be converted to the acyl chloride, 3-methoxycarbonylbenzoyl chloride, using thionyl chloride or oxalyl chloride.

-

Acyl Azide Formation: The acyl chloride would be reacted with sodium azide to form 3-methoxycarbonylbenzoyl azide.[21]

-

Curtius Rearrangement: The acyl azide would be heated in an inert solvent, causing it to rearrange to methyl 3-isocyanatobenzoate with the loss of nitrogen gas.

-

Hydrolysis: The resulting isocyanate would be hydrolyzed with aqueous acid or base to afford this compound.

-

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: From m-Toluic Acid | Pathway 2: From 3-Aminobenzoic Acid | Alternative Pathways (Hofmann/Curtius) |

| Starting Material | m-Toluic Acid | 3-Aminobenzoic Acid | 3-Carboxybenzamide or 3-Carboxybenzoic acid |

| Number of Steps | Multiple (5+) | 1 | Multiple (3-4) |

| Scalability | High | Moderate | Moderate to Low |

| Key Reactions | Acyl chloride formation, Esterification, Radical bromination, Cyanation, Nitrile reduction | Fischer Esterification | Hofmann or Curtius Rearrangement |

| Reagent Hazards | Thionyl chloride, NBS, Sodium cyanide, LiAlH₄ | Concentrated sulfuric acid | Bromine, Sodium azide (explosive potential) |

| Overall Yield | Generally good to high | Moderate to good, equilibrium dependent | Variable, can be high for specific substrates |

| Advantages | Versatile, reliable, well-established for large scale | Direct, fewer steps | Avoids nitrile reduction, alternative disconnection |

| Disadvantages | Long synthetic sequence, use of toxic reagents | Equilibrium limitations, potential for side reactions | Use of hazardous reagents, may require specific precursors |

Purification and Characterization

The final product, this compound, is typically a solid at room temperature and is often isolated as its hydrochloride salt to improve stability and handling.[22][23]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/water. Column chromatography on silica gel can also be employed for higher purity.

-

Characterization: The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the arrangement of protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the primary amine, the C=O stretch of the ester, and the aromatic C-H bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Melting Point Analysis: To assess the purity of the crystalline product.

-

Conclusion

The synthesis of this compound can be effectively achieved through several well-defined pathways. The multi-step synthesis from m-toluic acid offers a high degree of control and scalability, making it suitable for industrial production. The direct esterification of 3-aminobenzoic acid provides a more concise route, which may be preferable for smaller-scale laboratory syntheses. The Hofmann and Curtius rearrangements, while conceptually elegant, present challenges related to the handling of hazardous reagents but offer valuable alternative synthetic strategies. The selection of the optimal pathway will depend on the specific requirements of the researcher or drug development professional, taking into account factors such as scale, cost, available equipment, and safety considerations.

References

-

Benke, F., et al. (2020). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1416–1420. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of Methyl-3-aminobenzoate Hydrochloride. Retrieved from [Link]

-

Organic Reactions. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

-

Truman State University. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

Kaur, N. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 15(5), 624-653. Available at: [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Sureshbabu, V. V., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 23(10), 2634. Available at: [Link]

-

University of California, Davis. (n.d.). Fischer Esterification. Retrieved from [Link]

-

University of Michigan. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

-

Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2015, December 24). Hofmann Rearrangement of 3,4,5-trimethoxybenzamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2016, April 15). Hofmann rearrangement of 3,4,5-trimethoxybenzamide using household bleach. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (2013). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Org. Synth., 90, 96-104. Available at: [Link]

- Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.

- Journal of Chemical Engineering of Chinese Universities. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Journal of Chemical Engineering of Chinese Universities, 32(4), 933-939.

- Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.

-

Murfitt, D., & Kolosova, N. (2002). Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus. Archives of Biochemistry and Biophysics, 402(2), 146–155. Available at: [Link]

-

Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 894. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl azide synthesis by azidation. Retrieved from [Link]

- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.

-

Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1(1), 65-68. Available at: [Link]

-

Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

-

Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

Sources

- 1. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 3. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 4. prepchem.com [prepchem.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. personal.tcu.edu [personal.tcu.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 12. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Sciencemadness Discussion Board - Hofmann Rearrangement of 3,4,5-trimethoxybenzamide - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. Sciencemadness Discussion Board - Hofmann rearrangement of 3,4,5-trimethoxybenzamide using household bleach - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Curtius Rearrangement [organic-chemistry.org]

- 19. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

- 22. scbt.com [scbt.com]

- 23. 17841-68-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to Methyl 3-(aminomethyl)benzoate: Synthesis, Applications, and Core Methodologies

Introduction: The Versatility of a Core Moiety

This compound is a bifunctional organic compound that has emerged as a critical building block in modern medicinal chemistry and materials science.[1] Its structure, featuring a primary amine and a methyl ester attached to a benzene ring at the meta-position, provides two key reactive sites for synthetic elaboration. The hydrochloride salt is a common commercial form, offering enhanced stability and solubility for various applications.[1] This guide, intended for researchers and drug development professionals, provides an in-depth look at the synthesis, properties, and significant applications of this versatile intermediate, with a focus on its pivotal role in the development of novel therapeutics.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its application in research and development. The data below is consolidated from authoritative chemical databases.

| Property | This compound | This compound HCl | Source |

| CAS Number | 93071-65-9 | 17841-68-8 | [2][3] |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₂ClNO₂ | [2][3] |

| Molecular Weight | 165.19 g/mol | 201.65 g/mol | [2][3] |

| Appearance | Not specified (typically an oil or low-melting solid) | White to off-white solid | |

| Melting Point | Not specified | 180-186 °C | [1] |

| SMILES | COC(=O)C1=CC=CC(=C1)CN | O=C(OC)C1=CC=CC(CN)=C1.[H]Cl | [2][4] |

| Storage | Store in freezer, under -20°C, inert atmosphere | Inert atmosphere, 2-8°C | [5] |

Core Synthesis Methodologies

The synthesis of this compound can be approached through several routes, typically involving the reduction of a corresponding nitrile or amide, or the esterification of the parent amino acid. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity.

Conceptual Synthesis Workflow

The following diagram illustrates a common and logical synthetic pathway starting from 3-cyanobenzoic acid. This multi-step process is designed to selectively modify the functional groups to achieve the target molecule.

Caption: A logical workflow for the synthesis of this compound and its hydrochloride salt.

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol details the reduction of Methyl 3-cyanobenzoate. The causality for this choice rests on the high efficiency and relative safety of catalytic hydrogenation for reducing nitriles to primary amines on a laboratory scale. The use of a catalyst like Raney Nickel is standard for this transformation.

Objective: To synthesize this compound from Methyl 3-cyanobenzoate.

Materials:

-

Methyl 3-cyanobenzoate

-

Anhydrous Ethanol (EtOH)

-

Raney Nickel (slurry in water)

-

Hydrogen gas (H₂)

-

Celite®

Protocol:

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), charge Methyl 3-cyanobenzoate (1.0 eq) and anhydrous ethanol to create a ~0.5 M solution.

-

Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add Raney Nickel catalyst (approx. 10% by weight of the starting material). Causality: Raney Nickel is a pyrophoric catalyst; handling under inert gas prevents ignition upon exposure to air.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas multiple times, and then pressurize with hydrogen to the recommended pressure (e.g., 50 psi).

-

Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Causality: The Celite pad prevents the fine catalyst particles from passing through and ensures it remains wet to prevent ignition. Wash the filter cake with additional ethanol.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, this compound, can be used directly or purified further by column chromatography if necessary.

Key Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile scaffold in medicinal chemistry.[6] The primary amine serves as a nucleophilic handle for amide bond formation, reductive amination, or arylation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or used in transesterification reactions.

Case Study: A Core Intermediate for Dabigatran Etexilate

This compound is a reported intermediate in some synthetic routes towards Dabigatran, an oral anticoagulant that acts as a direct thrombin inhibitor.[7][8] While multiple synthetic pathways exist, the core structure of this building block is conceptually integral to forming related benzimidazole structures central to the drug's efficacy.

The diagram below illustrates the conceptual role of an aminobenzoate derivative in the synthesis of a key precursor to Dabigatran.

Caption: Role of an aminobenzoate scaffold in the synthesis of a benzimidazole core for complex pharmaceuticals.

This role highlights the compound's value: it provides a pre-functionalized aromatic ring that can be readily incorporated into a larger, more complex molecular architecture. The meta-substitution pattern is crucial for achieving the correct geometry and binding orientation in the final active pharmaceutical ingredient (API).

Broader Applications

Beyond specific drug syntheses, this compound and its isomers are valuable in:

-

Analgesic and Anti-inflammatory Drug Development: The aminobenzoate scaffold is explored for creating novel non-steroidal anti-inflammatory drugs (NSAIDs) and other pain management agents.[1]

-

Enzyme Inhibition and Receptor Binding Studies: It serves as a starting point for synthesizing libraries of compounds to probe biological pathways and identify new drug targets.[1]

-

Polymer Chemistry and Materials Science: The compound can be integrated into polymer backbones to modify properties like biocompatibility or to create functional materials for applications such as drug delivery systems.[1]

Patents of Note

The commercial and scientific importance of a chemical intermediate is often reflected in the patent literature. While numerous patents may exist for processes involving this compound, a key area of intellectual property surrounds its use in the synthesis of high-value APIs.

-

Processes for API Synthesis: Patents such as US20150246900A1 and others describe detailed processes for synthesizing Dabigatran and its intermediates, where aminobenzoate derivatives are key starting materials or precursors.[8][9]

-

Novel Synthesis Methods: Patents like US7265238B2 describe improved processes for preparing aminomethylbenzoate esters, focusing on optimizing yield, purity, and scalability for industrial production.[10][11]

These patents underscore the compound's role as a non-trivial component in the production of modern pharmaceuticals, where efficient and robust synthetic routes are paramount.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block that enables the efficient construction of complex and biologically active molecules. Its bifunctional nature, coupled with the stability offered by its hydrochloride salt, makes it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. Understanding its core synthesis, reactivity, and patented applications provides a solid foundation for leveraging its full potential in the development of next-generation therapeutics and functional materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound Hydrochloride. National Center for Biotechnology Information. [Link]

-

Eureka | Patsnap. Synthetic method of dabigatran etexilate key intermediate. [Link]

-

Khasim Sharif, S. D., et al. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry, 29(7), 1483-1487. [Link]

- Google Patents.

-

Der Pharma Chemica. An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. [Link]

- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)

- Google Patents.

-

PubMed Central (NIH). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. [Link]

- Google Patents. EP1268400B1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.

- Google Patents. EP1268400A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.

-

PubChem. Benzoic acid, 3-amino-, methyl ester. National Center for Biotechnology Information. [Link]

- Google Patents. US7265238B2 - Process for preparing methyl 4-(aminomethyl)

- Google Patents. US7265238B2 - Process for preparing methyl 4-(aminomethyl)

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)

-

Eureka | Patsnap. Methyl 3-(cyanomethyl)benzoate synthetic method. [Link]

-

ResearchGate. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. [Link]

-

Amerigo Scientific. This compound hydrochloride. [Link]

-

ResearchGate. Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. [Link]

-

MDPI. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]

-

National Center for Biotechnology Information. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. [Link]

-

PubMed. A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H11NO2 | CID 2794826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Hydrochloride | C9H12ClNO2 | CID 2794825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 17841-68-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. 93071-65-9|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. CA2907839A1 - Synthesis of dabigatran - Google Patents [patents.google.com]

- 9. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]

- 10. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 11. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 3-(aminomethyl)benzoate: A Versatile Scaffold in Modern Drug Discovery

Introduction: Unveiling a Key Building Block

In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of molecular scaffolds is paramount to the successful design of novel therapeutics. Methyl 3-(aminomethyl)benzoate, a seemingly simple bifunctional molecule, has emerged as a highly versatile and valuable building block. Its structure, featuring a reactive primary amine and a readily transformable methyl ester on a central benzene ring, provides a robust platform for the synthesis of complex and biologically active compounds.[1] This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications as a pivotal intermediate in the development of targeted therapies.[2]

This document is intended for researchers, scientists, and drug development professionals, providing not only procedural knowledge but also the underlying scientific rationale for its utilization in contemporary research.

Core Molecular Identifiers

For clarity and unambiguous identification, it is crucial to distinguish between the free base form of the molecule and its more commonly supplied hydrochloride salt. The salt form enhances stability and solubility, making it a preferred choice for many laboratory applications.[1]

| Compound Name | This compound | This compound hydrochloride |

| Synonyms | 3-Aminomethyl-benzoic acid methyl ester | 3-(Methoxycarbonyl)benzylamine hydrochloride |

| Molecular Formula | C₉H₁₁NO₂[3] | C₉H₁₂ClNO₂[4] |

| CAS Number | 93071-65-9[3] | 17841-68-8[4] |

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is foundational to its effective use in synthesis and formulation. The data presented below has been consolidated from various authoritative sources to provide a comprehensive reference.

Physicochemical Properties

| Property | This compound | This compound hydrochloride | Reference(s) |

| Molecular Weight | 165.19 g/mol | 201.65 g/mol | [3][4] |

| Appearance | Not specified (typically a liquid or low-melting solid) | White to off-white solid/crystalline powder | |

| Melting Point | Not available | 180-186 °C | [1] |

| Boiling Point | Not available | Not applicable | |

| Solubility | Soluble in many organic solvents | Enhanced water solubility | [1] |

| Topological Polar Surface Area | 52.3 Ų | 52.3 Ų | [3][4] |

| Storage Temperature | Store in freezer, under -20°C, inert atmosphere | 2-8°C, inert atmosphere |

Spectroscopic Data

Spectroscopic analysis is indispensable for the verification of molecular structure and purity. The following are characteristic spectral features for this compound and its derivatives.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), and the methyl ester protons (CH₃). The chemical shifts and splitting patterns are crucial for confirming the substitution pattern on the benzene ring.[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, and the methyl carbon.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups. Expect strong absorption bands corresponding to the C=O stretch of the ester group (around 1720 cm⁻¹), N-H bending of the primary amine, and C-H stretching from the aromatic ring and alkyl groups.[6]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, the base peak in the mass spectrum will correspond to the free base.[5]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through various routes, often starting from 3-cyanobenzoic acid or 3-(aminomethyl)benzoic acid. A common and reliable laboratory-scale synthesis involves the reduction of the corresponding nitrile followed by esterification, or esterification followed by reduction. Below is a detailed protocol for a representative synthesis.

Experimental Protocol: Synthesis via Reduction of Methyl 3-cyanobenzoate

This two-step process begins with the esterification of 3-cyanobenzoic acid, followed by the catalytic hydrogenation of the nitrile group to the primary amine.

Step 1: Fischer Esterification of 3-Cyanobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring. The addition of a strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[7]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). The use of excess methanol shifts the equilibrium towards the product side, in accordance with Le Châtelier's Principle.

-

Workup and Purification: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 3-cyanobenzoate. Purify further by column chromatography if necessary.

Step 2: Catalytic Hydrogenation of Methyl 3-cyanobenzoate

-

Reaction Setup: Dissolve the Methyl 3-cyanobenzoate from Step 1 in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) while stirring vigorously. The reaction is typically carried out at room temperature and may take several hours to a day to complete.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield this compound. If the hydrochloride salt is desired, the free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in ether or isopropanol.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the orthogonal reactivity of its two primary functional groups.

-

The Aminomethyl Group: This primary amine is a potent nucleophile, making it an ideal handle for forming amide bonds, sulfonamides, ureas, and for participating in reductive amination and N-alkylation reactions.[2] This allows for the straightforward introduction of diverse side chains and pharmacophores, enabling extensive structure-activity relationship (SAR) studies.

-

The Methyl Ester Group: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted to amides by reaction with amines (aminolysis).[8] The carboxylic acid can then serve as a handle for further modifications or as a key interacting group with biological targets.

This dual functionality makes this compound a valuable scaffold for building molecules that can span across binding pockets of enzymes or receptors.

Case Study: Inhibition of Malate Dehydrogenase (MDH) for Cancer Therapy

A compelling application of a derivative of this scaffold is in the development of inhibitors for malate dehydrogenase (MDH), a critical enzyme in cellular metabolism that is often upregulated in cancer cells.[9] Researchers have identified that compounds with an (aryloxyacetylamino)benzoic acid moiety can effectively inhibit both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms of the enzyme.[2][9]

A potent dual MDH1/2 inhibitor, methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate , was developed using a scaffold derived from methyl 3-aminobenzoate, a close structural analog.[9] This inhibitor demonstrated significant anti-tumor efficacy in xenograft models, highlighting the therapeutic potential of targeting cancer metabolism through MDH inhibition.[9] The this compound core provides the necessary vector and attachment point to position the aryloxy side chain correctly within the enzyme's active site.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its hydrochloride salt.

-

Hazard Statements: The hydrochloride salt is known to cause skin and serious eye irritation.[4] It may also cause respiratory irritation. Some data suggests it may be harmful if swallowed or in contact with skin.[4]

-

Precautionary Measures: Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere as specified by the supplier.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

This compound is more than just a simple organic molecule; it is a testament to the power of strategic molecular design. Its bifunctional nature provides a versatile and reliable platform for the synthesis of complex molecular architectures, making it an indispensable tool for medicinal chemists. The successful application of its derivatives in targeting fundamental disease pathways, such as cancer metabolism, underscores its significance.[9] As the quest for novel and more effective therapeutics continues, the utility of foundational building blocks like this compound will undoubtedly continue to expand, paving the way for future drug discovery breakthroughs.

References

-

PubChem. (n.d.). This compound Hydrochloride. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Fiveable. (n.d.). Methyl Benzoate Definition - Organic Chemistry Key Term. Retrieved January 7, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved January 7, 2026, from [Link]

-

Labflow. (2019, July 15). SAMPLE LAB REPORT: The Synthesis of Methyl Benzoate. Retrieved January 7, 2026, from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. Retrieved January 7, 2026, from [Link]

-

University of Babylon. (n.d.). Preparation of Methyl Benzoate. Retrieved January 7, 2026, from [Link]

-

ACS Publications. (2002). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. The Journal of Physical Chemistry A, 106(49), 11858–11864. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

PubMed. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631–8646. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved January 7, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C9H11NO2 | CID 2794826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride | C9H12ClNO2 | CID 2794825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride(17841-68-8) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential applications of Methyl 3-(aminomethyl)benzoate in organic synthesis.

An In-Depth Technical Guide to the Applications of Methyl 3-(aminomethyl)benzoate in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional aromatic compound that has garnered significant interest as a versatile building block in modern organic synthesis. Its structure, featuring a nucleophilic primary amine and an electrophilic methyl ester positioned at the meta-positions of a benzene ring, offers a unique platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the key applications of this compound, focusing on its role in amide bond formation, N-alkylation, and the synthesis of heterocyclic scaffolds. We will delve into the mechanistic rationale behind these transformations, provide detailed experimental protocols, and discuss the broader implications for drug discovery and materials science.

Introduction: A Profile of a Versatile Building Block

This compound, available commercially primarily as its more stable hydrochloride salt, serves as a crucial intermediate in synthetic chemistry.[1][2] The primary amine offers a reactive handle for a multitude of nucleophilic reactions, while the methyl ester provides a site for derivatization or participation in cyclization reactions. The meta-substitution pattern imparts a distinct kinked geometry to the molecule, which can be exploited to access specific conformational spaces in larger molecules, a desirable trait in the design of bioactive compounds.[1]

This guide will demonstrate that the utility of this compound extends beyond that of a simple linker. Its predictable reactivity and the orthogonal nature of its two functional groups allow for sequential and controlled synthetic transformations, making it an invaluable tool for researchers in pharmaceutical development, agrochemical synthesis, and polymer chemistry.[1]

Physicochemical Properties

A clear understanding of the physical and chemical properties is essential for effective handling, reaction setup, and purification. The compound is typically supplied as the hydrochloride salt to improve stability and shelf-life.[3][4]

| Property | This compound | This compound HCl | References |

| CAS Number | 93071-65-9 | 17841-68-8 | [4][5] |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₂ClNO₂ | [4][5] |

| Molecular Weight | 165.19 g/mol | 201.65 g/mol | [4][5] |

| Appearance | - | White to off-white solid | |

| Melting Point | Not widely reported | 179-186 °C | [1][] |

| Solubility | Soluble in organic solvents | Enhanced water solubility | [1] |

| Storage | Store under inert atmosphere, -20°C | Inert atmosphere, 2-8°C | [7][8] |

Synthesis of the Core Scaffold

The accessibility of a building block is paramount to its widespread application. This compound can be reliably synthesized via common synthetic routes, most notably through the reduction of the corresponding nitro compound, methyl 3-nitrobenzoate.

Caption: Synthetic route to this compound.

A common laboratory-scale method involves the reduction of the nitro group using iron powder in an acidic medium, which is a cost-effective and robust procedure.[9] Catalytic hydrogenation using palladium on carbon offers a cleaner, high-yielding alternative.[9]

Core Application: Amide Bond Formation

The most prevalent application of this compound is its use as the amine component in amide bond synthesis. The formation of an amide bond is arguably the most frequently performed reaction in medicinal chemistry, providing a stable and geometrically defined linkage.[10]

Mechanistic Considerations

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[11] Therefore, the carboxylic acid must first be "activated." This is typically achieved using carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine of this compound to form the amide bond.[11] To mitigate side reactions and potential racemization of the activated acid, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[11]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound Hydrochloride | C9H12ClNO2 | CID 2794825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound HYDROCHLORIDE | CAS 17841-68-8 [matrix-fine-chemicals.com]

- 5. This compound | C9H11NO2 | CID 2794826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 93071-65-9|this compound|BLD Pharm [bldpharm.com]

- 8. 17841-68-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 9. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. hepatochem.com [hepatochem.com]

- 11. Amide Synthesis [fishersci.co.uk]

An In-depth Technical Guide to the Safe Handling and Application of Methyl 3-(aminomethyl)benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(aminomethyl)benzoate hydrochloride is a versatile bifunctional molecule increasingly utilized as a key building block in organic synthesis. Its unique structure, featuring a primary amine and a methyl ester on a benzene ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules.[1] This hydrochloride salt form enhances the compound's stability and solubility, rendering it an ideal candidate for various applications, including the development of novel therapeutic agents, particularly in the fields of analgesics and anti-inflammatory drugs, as well as in the creation of agrochemicals and specialty materials.[1][2]

The primary amino group serves as a nucleophilic handle for a variety of chemical transformations, most notably acylation and peptide coupling reactions, allowing for the construction of amide bonds which are fundamental to the structure of many biologically active compounds. The methyl ester provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or transesterification.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety and handling information for this compound hydrochloride. It moves beyond a simple recitation of safety data to offer field-proven insights into its practical application, ensuring that its utility can be harnessed safely and effectively in a laboratory setting.

Compound Profile and Physicochemical Properties

This compound hydrochloride is a white to off-white solid at room temperature.[2] The hydrochloride salt form is crucial for its stability and ease of handling compared to the free base, which is more susceptible to oxidation and degradation. The presence of the hydrochloride salt also generally improves its solubility in polar solvents.

| Property | Value | Source(s) |

| Chemical Name | This compound hydrochloride | [3] |